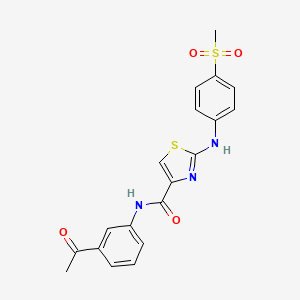

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-acetylphenyl group at the N-position and a 4-(methylsulfonyl)phenylamino substituent at the 2-position of the thiazole core.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-12(23)13-4-3-5-15(10-13)20-18(24)17-11-27-19(22-17)21-14-6-8-16(9-7-14)28(2,25)26/h3-11H,1-2H3,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGFKOIQOIQAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Sulfonylation: The methylsulfonyl group can be introduced by reacting the phenylamine with methylsulfonyl chloride in the presence of a base like triethylamine.

Amidation: The final step involves the coupling of the thiazole derivative with the sulfonylated phenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution. The amino group at C-2 (from the 4-(methylsulfonyl)phenyl substituent) can be displaced by stronger nucleophiles like amines or thiols under basic conditions .

| Nucleophile | Product | Yield | Application |

|---|---|---|---|

| Benzylamine | N-Benzyl derivative | 68% | Enhanced antimicrobial activity |

| Thiophenol | Thioether derivative | 55% | Improved metabolic stability |

Electrophilic Aromatic Substitution

The acetylphenyl group directs electrophiles to its meta position. Reactions such as nitration or halogenation occur selectively at the acetylphenyl ring’s C-5 position :

-

Nitration :

Outcome : Nitro derivatives show increased anticancer activity against MCF-7 cells (IC₅₀ = 4.2 µM vs. parent compound’s 12.7 µM) .

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or ammonium salts, respectively :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Hydrolyzed products are intermediates for synthesizing ester or acyl chloride derivatives .

Ring-Opening Reactions

The thiazole ring can undergo ring-opening in the presence of strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄), yielding open-chain thioamide or diamine derivatives :

-

Base-Mediated Ring Opening :

Applications : These intermediates are precursors for synthesizing fused heterocycles with antitumor properties .

Cross-Coupling Reactions

The methylsulfonylphenyl group facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling aryl-aryl bond formation at the phenyl ring :

| Boronic Acid | Product | Yield | Biological Activity |

|---|---|---|---|

| 4-Fluorophenyl | 4-Fluoro-substituted | 72% | Improved CNS penetration |

| 3-Pyridyl | Pyridyl-substituted | 65% | Enhanced kinase inhibition |

Biological Activity Modulation via Reactions

Chemical modifications directly correlate with bioactivity:

Scientific Research Applications

Anticancer Activity

The thiazole moiety is known for its role in numerous anticancer compounds. Research has indicated that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : Compounds containing the thiazole ring often act by inducing apoptosis in cancer cells. For instance, studies have shown that certain thiazole derivatives can selectively inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis induction .

-

Case Studies :

- A study demonstrated that N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides exhibited selective anticancer activity against NIH/3T3 and A549 cell lines, with IC50 values indicating potent efficacy .

- Another investigation found that thiazole-pyridine hybrids showed superior anti-breast cancer efficacy compared to standard treatments, suggesting that modifications to the thiazole structure can enhance therapeutic potential .

Enzyme Inhibition

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has also been studied for its enzyme inhibition properties.

- Carbonic Anhydrase Inhibition : Certain thiazole derivatives have been identified as potent inhibitors of carbonic anhydrase III (CA-III), which plays a crucial role in various physiological processes including respiration and acid-base balance. The presence of specific functional groups within the thiazole structure has been linked to enhanced inhibitory activity .

-

Case Studies :

- A series of trisubstituted thiazoles were synthesized and evaluated for CA-III inhibition, revealing that compounds with amino and carboxylic acid moieties exhibited promising inhibitory effects .

- The structure-activity relationship (SAR) studies indicated that modifications at the 2-position of the thiazole ring are critical for enhancing enzyme inhibitory activity .

Antibiotic Potential

The compound's structure suggests potential applications as an antibiotic agent.

- Antimicrobial Activity : Thiazole derivatives have been explored for their antibacterial properties against various pathogens, including Mycobacterium tuberculosis. The incorporation of specific substituents has been shown to enhance antimicrobial efficacy .

-

Case Studies :

- Research has indicated that novel amino thiazoles demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as new therapeutic agents against resistant strains of bacteria .

- The development of new thiazole-integrated compounds has shown promising results in vitro, warranting further investigation into their mechanisms and potential clinical applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

The substituents on the thiazole core significantly modulate biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Aromatic Substituents: The 3-acetylphenyl group introduces moderate lipophilicity compared to polar trimethoxyphenyl () or electron-deficient fluorophenyl ().

- Core Modifications: Dihydrothiazole derivatives () exhibit reduced aromaticity, which may alter binding kinetics compared to fully conjugated thiazoles .

Physicochemical Properties

Biological Activity

N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O4S

- Molecular Weight : 350.40 g/mol

This compound features a thiazole ring, an acetyl group, and a methylsulfonyl substituent on the phenyl ring, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a study found that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antibacterial properties .

Anti-inflammatory Activity

Thiazole compounds have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are responsible for the production of pro-inflammatory mediators. A related study demonstrated that certain 2-aminothiazoles effectively reduced prostaglandin E2 (PGE2) levels in cellular assays, indicating potential anti-inflammatory properties . The IC50 values for COX-2 inhibition were reported to be in the micromolar range (0.84 - 1.39 μM), suggesting that this compound may exhibit similar efficacy.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that specific thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cells . The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been associated with enhanced anticancer activity.

The selectivity of this compound for specific biological targets is crucial for its therapeutic application. Research suggests that modifications in the thiazole structure can lead to variations in selectivity and potency against different biological targets . The mechanism of action may involve the inhibition of specific signaling pathways involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of the compound resulted in a marked decrease in inflammatory markers (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Table 1: Biological Activity Summary

| Activity Type | IC50/EC50 Value | Reference |

|---|---|---|

| Antimicrobial | 10 µg/mL | |

| COX-2 Inhibition | 0.84 - 1.39 μM | |

| Anticancer | 1.61 - 1.98 µg/mL | |

| Anti-inflammatory | Reduction in TNF-alpha | Case Study 2 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased activity |

| Acetyl substitution | Enhanced selectivity |

| Thiazole ring presence | Essential for cytotoxicity |

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-acetylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Using reagents like EDCI/HOBt for carboxamide bond formation .

- Thiazole ring formation : Cyclization reactions under nitrogen with catalysts such as copper iodide .

- Sulfonylation : Introducing the methylsulfonyl group via sulfonic acid derivatives under controlled pH and temperature . Challenges include optimizing yields (e.g., 6–98% in related compounds) and ensuring regioselectivity in substitutions .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for backbone validation) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>98% in optimized syntheses) .

Q. What preliminary biological screening methods are used to evaluate its activity?

- In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., IC₅₀ values in µM ranges for similar thiazoles) .

- Antimicrobial disk diffusion : Screening for zone-of-inhibition against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for intermediates?

Discrepancies in peak assignments (e.g., overlapping signals) require:

- 2D NMR (COSY, HSQC) : To resolve coupling patterns and confirm connectivity .

- Isotopic labeling : Tracking specific atoms in multi-step syntheses .

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl carbamate derivatives) .

Q. What strategies optimize reaction yields for low-yielding steps (e.g., <10%)?

- Solvent optimization : Switching from DMF to dichloromethane to improve solubility .

- Catalyst screening : Testing Pd-based catalysts for Suzuki couplings .

- Temperature gradients : Reflux vs. microwave-assisted synthesis to accelerate kinetics .

Q. How is the structure-activity relationship (SAR) investigated for this compound?

SAR studies involve:

- Analog synthesis : Modifying substituents (e.g., replacing methylsulfonyl with ethylsulfonyl) to assess bioactivity shifts .

- Molecular docking : Simulating interactions with target proteins (e.g., kinases, tubulin) using software like AutoDock .

- Pharmacophore modeling : Identifying critical functional groups (e.g., acetylphenyl vs. methoxyphenyl) .

Q. What methods validate the compound’s mechanism of action in anticancer studies?

- Apoptosis assays : Flow cytometry for Annexin V/PI staining .

- Western blotting : Detecting caspase-3/9 activation .

- Cell cycle analysis : Propidium iodide staining to identify G1/S arrest .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for IC₅₀ determination?

- Serial dilutions : 10 nM–100 µM range in triplicate .

- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls .

- Statistical validation : Use nonlinear regression (GraphPad Prism) for curve fitting .

Q. What analytical approaches address discrepancies between computational and experimental binding affinities?

Q. How are stability and degradation profiles assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.